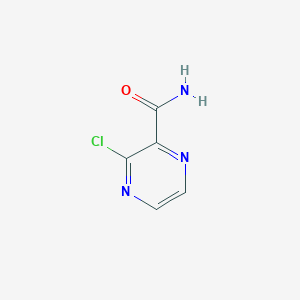

3-Chloropyrazine-2-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of pyrazine carboxamides, including derivatives of 3-Chloropyrazine-2-carboxamide, often involves reactions of pyrazinedicarboxylic anhydride with amines and anilines, leading to the formation of pyrazine carboxamides in good to excellent yields. A proposed mechanism includes the ring opening of the anhydride and decarboxylation of the heterocyclic ring, suggesting the involvement of an N-heterocyclic carbene intermediate (Naredla, Dash, & Klumpp, 2013).

Molecular Structure Analysis

Spectroscopic and quantum chemical studies on related chloropyrazine carboxamides have provided insights into their molecular structures. For example, density functional theory (DFT) has been utilized to obtain molecular structural parameters and vibrational frequencies, aiding in the understanding of the molecular electrostatic potential and predicting sites for electrophilic and nucleophilic attacks (Sebastian et al., 2016).

Chemical Reactions and Properties

Synthesis efforts have revealed a variety of reactions 3-Chloropyrazine-2-carboxamide can undergo, including aminodehalogenation to yield derivatives with varied substituents. These derivatives have shown in vitro activity against Mycobacterium tuberculosis, indicating the compound's relevance in medicinal chemistry (Janďourek et al., 2017).

Physical Properties Analysis

The physical properties of 3-Chloropyrazine-2-carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical syntheses and pharmaceutical formulations. These properties are often determined through experimental methods and can vary significantly depending on the specific substituents attached to the pyrazine ring.

Chemical Properties Analysis

The chemical properties, including reactivity, potential for forming hydrogen bonds, and ability to undergo various chemical reactions, are essential for understanding how 3-Chloropyrazine-2-carboxamide and its derivatives interact in biological systems and chemical syntheses. NBO analysis and vibrational spectral analysis contribute to a deeper understanding of these interactions and the stability of the molecule, highlighting its potential for applications in nonlinear optics and as a ligand in metal complexes (Sakthivel et al., 2014).

Scientific Research Applications

Antimicrobial Evaluation

- Scientific Field: Medicinal Chemistry

- Application Summary: 3-Chloropyrazine-2-carboxamide is used in the synthesis of novel pyrazinamide derivatives for antimicrobial evaluation .

- Methods of Application: The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .

- Results: Four compounds showed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide. The best MIC (6 µM) was displayed by 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide .

Synthesis Under Microwave Conditions

- Scientific Field: Organic Chemistry

- Application Summary: 3-Chloropyrazine-2-carboxamide is used in the synthesis of new potentially active pyrazinamide derivatives under microwave conditions .

- Methods of Application: A series of 18 N-alkyl substituted 3-aminopyrazine-2-carboxamides was prepared using microwave assisted synthesis methodology .

- Results: Only a small number of substances with alicyclic side chain showed activity against fungi which was the same or higher than standards and the biological efficacy of the compounds increased with rising lipophilicity .

Antifungal Evaluation

- Scientific Field: Medicinal Chemistry

- Application Summary: 3-Chloropyrazine-2-carboxamide is used in the synthesis of novel pyrazinamide derivatives for antifungal evaluation .

- Methods of Application: The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .

- Results: Only a small number of substances with alicyclic side chain showed activity against fungi which was the same or higher than standards and the biological efficacy of the compounds increased with rising lipophilicity .

In Vivo Glucose-Lowering Study

- Scientific Field: Pharmacology

- Application Summary: 3-Chloropyrazine-2-carboxamide is used in the synthesis of novel pyrazinamide derivatives for in vivo glucose-lowering study .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: Compound 18k could significantly reduce blood glucose levels in C57 BL/6 mice .

Photosynthetic Electron Transport Inhibition

- Scientific Field: Biochemistry

- Application Summary: 3-Chloropyrazine-2-carboxamide is used in the synthesis of novel pyrazinamide derivatives that inhibit photosynthetic electron transport (PET) in spinach chloroplasts .

- Methods of Application: A series of 18 N-alkyl substituted 3-aminopyrazine-2-carboxamides was prepared using microwave assisted synthesis methodology .

- Results: Nine pyrazinamide derivatives inhibited PET in spinach chloroplasts and the IC50 values of these compounds varied in the range from 14.3 to 1590.0 μmol/L . The inhibitory activity was connected not only with the lipophilicity, but also with the presence of secondary amine fragment bounded to the pyrazine ring .

Drug Development

- Scientific Field: Pharmacology

- Application Summary: The pyrazine moiety, which includes 3-Chloropyrazine-2-carboxamide, is an important part of many clinically used drugs, including anticancer, diuretic, antidiabetic, antithrombotic, antidepressants or anti-infective (antituberculotics, bactericides and fungicides) agents, and offers many possibilities in drug development .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The results or outcomes obtained are not detailed in the source .

Safety And Hazards

properties

IUPAC Name |

3-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPMRHPLAQSPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306592 | |

| Record name | 3-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyrazine-2-carboxamide | |

CAS RN |

21279-62-9 | |

| Record name | 21279-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)